molecular formula C21H16Cl2N2O6 B11652093 Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11652093
M. Wt: 463.3 g/mol
InChI Key: NKEDRCXZLOPLLU-UHFFFAOYSA-N
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Description

Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a synthetic organic compound featuring a benzene-1,4-dicarboxylate backbone esterified with methyl groups. Its structure incorporates a 1,2-oxazole (isoxazole) ring substituted with a 2,6-dichlorophenyl group at position 3 and a methyl group at position 3. This oxazole moiety is further linked via a carbonyl-amino bridge to the benzene ring at position 4.

Properties

Molecular Formula

C21H16Cl2N2O6

Molecular Weight

463.3 g/mol

IUPAC Name

dimethyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H16Cl2N2O6/c1-10-16(18(25-31-10)17-13(22)5-4-6-14(17)23)19(26)24-15-9-11(20(27)29-2)7-8-12(15)21(28)30-3/h4-9H,1-3H3,(H,24,26)

InChI Key

NKEDRCXZLOPLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the dichlorophenyl and benzene dicarboxylate groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the dichlorophenyl group via substitution reactions.

    Esterification: Formation of the benzene dicarboxylate moiety through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Pathways: Influence cellular signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with several classes of chemicals, including:

Dichlorophenyl-Containing Agrochemicals: Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid): A plant growth regulator with a 2,4-dichlorophenyl group linked via a urea bridge. Unlike the target compound, cyclanilide lacks the isoxazole ring and dicarboxylate esters, relying instead on a cyclopropane-carboxylic acid moiety for activity . Etaconazole and Propiconazole: Triazole fungicides featuring 2,4-dichlorophenyl groups but differing in their heterocyclic cores (1,2,4-triazole vs. isoxazole) and side chains (tetrahydrodioxolane vs. methyl esters) .

Dicarboxylate Derivatives: Dimethyl 4-[(4-Methoxyphenyl)Amino]-5-Phenylazanyl-Benzene-1,2-Dicarboxylate: A structurally related dicarboxylate with methoxyphenyl and phenylazanyl substituents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Heterocycle Bioactivity/Use
Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate 2,6-Dichlorophenyl, methyl esters 1,2-Oxazole Hypothesized agrochemical
Cyclanilide 2,4-Dichlorophenyl, cyclopropane-carboxylic acid None Plant growth regulator
Etaconazole 2,4-Dichlorophenyl, tetrahydrodioxolane 1,2,4-Triazole Fungicide
Dimethyl 4-[(4-methoxyphenyl)amino]-5-phenylazanyl-benzene-1,2-dicarboxylate Methoxyphenyl, phenylazanyl None Research compound (unspecified)

Research Findings and Mechanistic Insights

Agrochemical Potential: The 2,6-dichlorophenyl and isoxazole groups in the target compound align with structural motifs seen in fungicides and herbicides (e.g., propiconazole). However, the absence of triazole or dioxolane rings suggests a unique mode of action, possibly targeting plant-pathogen interactions or enzymatic pathways distinct from sterol biosynthesis .

Physicochemical Properties : The methyl esters may improve soil adsorption and stability compared to acid forms (e.g., cyclanilide), though this could reduce biodegradability .

Biological Activity

Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activity and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H18Cl2N2O4\text{C}_{19}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_4

This structure includes a dichlorophenyl group, an oxazole moiety, and two carboxylate functionalities, which may contribute to its biological activity.

In Vitro Studies

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program has conducted screening assays that revealed the following findings:

Cell Line Growth Inhibition (%) Most Sensitive Cell Line(s)
RPMI-8226 (Leukemia)92.48RPMI-8226
CCRF-CEM (Leukemia)92.77CCRF-CEM
K-562 (Leukemia)92.90K-562
SF-539 (CNS)92.74SF-539

The average growth inhibition across tested lines was approximately 104.68% , indicating a modest anticancer effect with some lines showing significant resistance to the compound .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The oxazole ring may interact with specific molecular targets within cancer cells, leading to apoptosis and reduced tumor growth.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit additional pharmacological activities:

  • Antimicrobial Activity : Some derivatives of similar compounds have shown effectiveness against bacterial strains, indicating potential for broader antimicrobial applications.
  • Anti-inflammatory Properties : Research suggests that compounds with similar structures can modulate inflammatory pathways, which may be relevant in chronic inflammatory diseases.

Case Studies

A notable case study involved a series of derivatives based on the oxazole framework. These were tested for their efficacy against various cancer types, demonstrating that structural modifications significantly influenced their biological activity. For instance, altering substituents on the oxazole ring enhanced potency against breast cancer cell lines while reducing toxicity in normal cells .

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